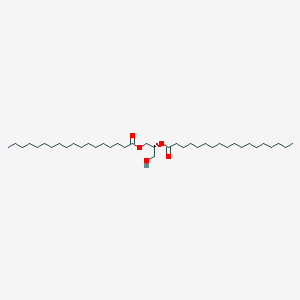
2,3-Distearoyl-sn-glycerol
説明
2,3-Distearoyl-sn-glycerol is a 2,3-diacyl-sn-glycerol in which both acyl groups are specified as stearoyl (octadecanoyl) . It is a metabolite produced during a metabolic reaction in Baker’s yeast (Saccharomyces cerevisiae) and humans (Homo sapiens) .
Synthesis Analysis
sn-1,2-Diacylglycerols are intermediates in the formation of phosphatidylcholine, phosphatidylethanolamine, and triacyl-sn-glycerols in eukaryotes . For this purpose, phosphatidate phosphatases (including lipins 1, 2, and 3) are the enzymes that convert phosphatidic acid to sn-1,2-diacylglycerol . The reverse reaction in which phosphatidic acid is produced by the action of a diacylglycerol kinase is likewise of great biological relevance .
Molecular Structure Analysis
The molecular formula of 2,3-Distearoyl-sn-glycerol is C39H76O5 . Its average mass is 625.01770 and its monoisotopic mass is 624.56928 . The InChI string and SMILES representation provide more details about its molecular structure .
Chemical Reactions Analysis
sn-1,2-Diacylglycerols are formed in animal and plant tissues as intermediates in the biosynthesis of triacylglycerols and other glycerolipids and during the hydrolysis of these by lipases . They are also formed as intermediates from monoacylglycerols during the biosynthesis of triacylglycerols by the monoacylglycerol pathway .
Physical And Chemical Properties Analysis
2,3-Distearoyl-sn-glycerol is a type of diacylglycerol, which are esters of the trihydric alcohol glycerol in which two of the hydroxyl groups are esterified with long-chain fatty acids . They can exist in three stereochemical forms .
科学的研究の応用
Phospholipid Chemistry and Contaminant Analysis : Ponpipom and Bugianesi (1980) identified contaminants in batches of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a related compound, which affected biological studies. They used chromatography for separation and identified beta-lecithin as a contaminant (Ponpipom & Bugianesi, 1980).
Drug Delivery and Membrane Studies : Johansson et al. (2005) demonstrated the use of DSPC, cholesterol, and PEG-DSPE(5000) in creating stable bilayer disks for drug partition studies and as model membranes. They found these disks to be stable and useful for investigating drug-membrane interactions and as potential carriers for drug delivery (Johansson et al., 2005).
Synthesis and Characterization of Phospholipids : Aneja and Davies (1970) synthesized a spin-labelled substrate, using 1,2-distearoyl-sn-glycero-3-phosphoryl, for studying lipid-protein interactions. This research contributes to understanding lipolytic enzymes (Aneja & Davies, 1970).
Molecular Analysis of Glycerolipids : Lee and Hajra (1993) developed a method for quantitative analysis of glycerolipids in biological samples, using 1,2-distearoyl-sn-glycerol as an internal standard. This method aids in understanding the molecular species and dynamics of glycerolipids in cells (Lee & Hajra, 1993).
Nanotechnology Applications : He and Zhu (2008) described a strategy to functionalize multiwalled carbon nanotubes using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine phospholipids, enhancing their dispersity and biocompatibility. This finding has implications for biosensors and nano-detectors (He & Zhu, 2008).
Lipid Monolayer Studies : Saint‐Jalmes, Assenheimer, and Gallet (1998) investigated the elastic properties of DSPC monolayers, providing insights into the impact of the liquid subphase on Langmuir film properties, which is relevant to surface chemistry and materials science (Saint‐Jalmes et al., 1998).
将来の方向性
The future directions of 2,3-Distearoyl-sn-glycerol research could involve further exploration of its role in the formation of many glycerolipids and its function in many cellular processes as second messengers . Additionally, its potential use in the development of protein replacement and genetic medicines in target tissues could be explored .
特性
IUPAC Name |
[(2R)-3-hydroxy-2-octadecanoyloxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/t37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUSDOQQWJGJQS-DIPNUNPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501185616 | |
| Record name | 1,1′-[(1R)-1-(Hydroxymethyl)-1,2-ethanediyl] dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Distearoyl-sn-glycerol | |
CAS RN |
1429-59-0 | |
| Record name | 1,1′-[(1R)-1-(Hydroxymethyl)-1,2-ethanediyl] dioctadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dioctadecanoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-[(1R)-1-(Hydroxymethyl)-1,2-ethanediyl] dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-(hydroxymethyl)ethane-1,2-diyl distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



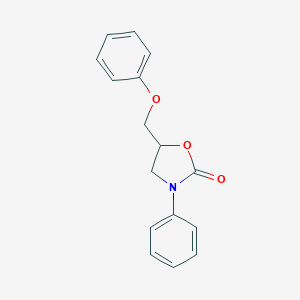
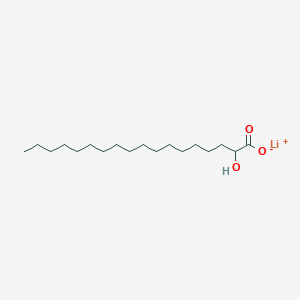
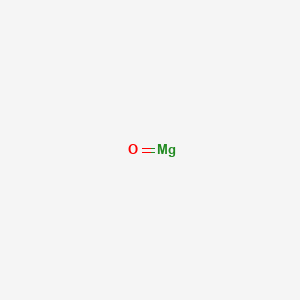
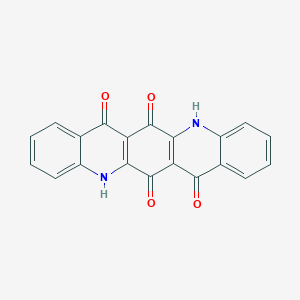
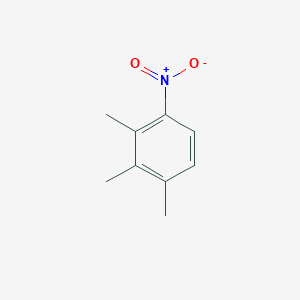
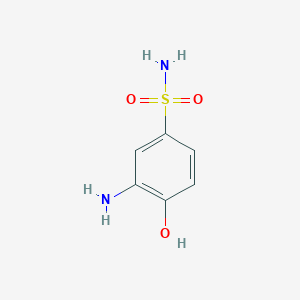
![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)
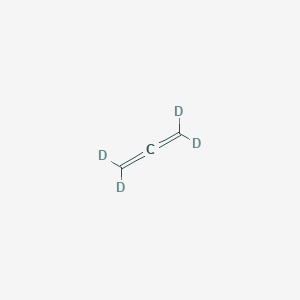

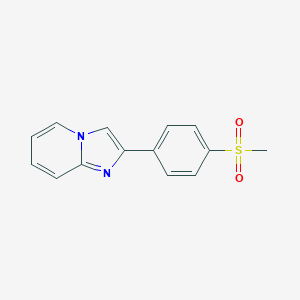
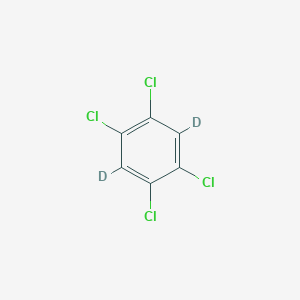
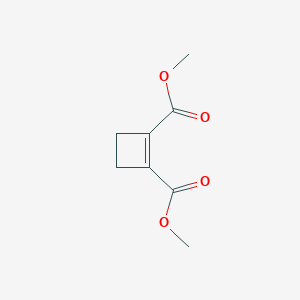
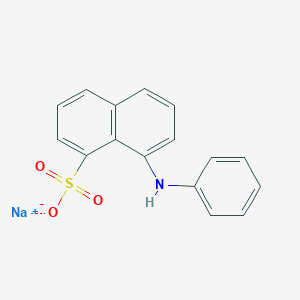
![3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B74068.png)